molecular formula C20H26N2O3 B10982284 [1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

[1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10982284
M. Wt: 342.4 g/mol
InChI Key: XTJZDXXYBXREMN-UHFFFAOYSA-N
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Description

[1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid: is a complex organic compound featuring an indole moiety, a cyclohexyl ring, and an acetic acid group. The indole structure is a significant component in many natural products and pharmaceuticals due to its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, methanol or ethanol as solvents.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of various natural products and pharmaceuticals.

Biology

Biologically, this compound can be used to study the effects of indole derivatives on cellular processes. Indole derivatives are known to interact with various biological targets, including enzymes and receptors, making them useful in biochemical research.

Medicine

In medicine, indole derivatives have shown potential as therapeutic agents due to their anti-inflammatory, anticancer, and antimicrobial properties. This compound could be investigated for similar activities, potentially leading to new drug candidates.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of [1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation.

Uniqueness

Compared to these compounds, [1-({[3-(1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is unique due to its combination of an indole moiety with a cyclohexyl ring and an acetic acid group. This structure may confer unique biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-[1-[(3-indol-1-ylpropanoylamino)methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C20H26N2O3/c23-18(9-13-22-12-8-16-6-2-3-7-17(16)22)21-15-20(14-19(24)25)10-4-1-5-11-20/h2-3,6-8,12H,1,4-5,9-11,13-15H2,(H,21,23)(H,24,25)

InChI Key

XTJZDXXYBXREMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CCN2C=CC3=CC=CC=C32

Origin of Product

United States

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